molecular formula C14H13NO3 B3032701 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one CAS No. 371756-61-5

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one

Cat. No.: B3032701
CAS No.: 371756-61-5
M. Wt: 243.26 g/mol
InChI Key: CKYBZVNQBVXTKP-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a dimethylamino group attached to an acryloyl moiety, which is further connected to a chromenone core

Biochemical Analysis

Biochemical Properties

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) activity. This compound interacts with the enzyme acetylcholinesterase, leading to the inhibition of its activity . The nature of this interaction involves the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to activate CREB-mediated neuroprotection in cell models of Alzheimer’s disease . It influences cell signaling pathways by increasing CREB-mediated gene expression through protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition enhances cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer’s disease. Additionally, this compound activates CREB-mediated gene expression by interacting with protein kinase A and Ca2+/calmodulin-dependent protein kinase II . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. Over time, this compound exhibits stability under various conditions, but it may degrade under extreme pH or temperature . Long-term effects on cellular function have been observed, with sustained inhibition of acetylcholinesterase activity and prolonged activation of CREB-mediated pathways . These effects suggest that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits neuroprotective effects by enhancing cholinergic transmission and activating CREB-mediated pathways . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and protein kinases, influencing their activity and function . This compound also affects metabolic flux and metabolite levels, modulating key biochemical pathways involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, ensuring its proper function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction is carried out in the presence of a base such as piperidine in an ethanol solution. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acryloyl moiety to a saturated form.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone oxides, while reduction can produce saturated chromenone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is unique due to its combination of the chromenone core and the dimethylaminoacryloyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBZVNQBVXTKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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